N-(2,3-dimethoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide
Description
N-(2,3-Dimethoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine-1-carboxamide scaffold substituted with a 1,8-naphthyridin-2-yl group at the 4-position and a 2,3-dimethoxyphenyl moiety at the N-terminus (Figure 1). The 2,3-dimethoxyphenyl group contributes to lipophilicity and may influence target selectivity.
Properties
IUPAC Name |
N-(2,3-dimethoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-28-19-7-3-6-18(20(19)29-2)25-22(27)26-13-10-15(11-14-26)17-9-8-16-5-4-12-23-21(16)24-17/h3-9,12,15H,10-11,13-14H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEHMYCNGAIOKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide is a complex heterocyclic compound with promising biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 362.4 g/mol. The compound features a piperidine ring substituted with a naphthyridine moiety and a dimethoxyphenyl group, which contribute to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O2 |
| Molecular Weight | 362.4 g/mol |
| CAS Number | 2640947-34-6 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the piperidine core followed by the introduction of the naphthyridine and methoxy groups. The methods used often emphasize eco-friendly approaches and high yields.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related naphthyridine derivatives possess antibacterial properties against various strains of bacteria. The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It has been found to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and inhibiting critical signaling pathways such as PI3K/Akt. In vitro assays demonstrated that the compound effectively reduced tumor cell viability in a dose-dependent manner.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antibacterial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | Modulation of enzyme activity |
Case Studies
- Antibacterial Study : A study conducted by Mogilaiah et al. demonstrated that related naphthyridine compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria using the disc diffusion method. The zone of inhibition was measured in millimeters, indicating effective antimicrobial properties .
- Anticancer Research : In a recent investigation into the anticancer effects, it was found that this compound significantly inhibited the growth of breast cancer cell lines in vitro. The study utilized MTT assays to quantify cell viability and assessed apoptosis through flow cytometry .
The proposed mechanisms for the biological activities of this compound include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Apoptosis Induction : It has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Scientific Research Applications
The compound N-(2,3-dimethoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide is a complex organic molecule that has garnered interest in various scientific research applications. This article will explore its potential uses, particularly in medicinal chemistry, including its biological activities, synthesis methods, and relevant case studies.
Structural Features
The compound features a piperidine ring substituted with a carboxamide group and a naphthyridine moiety. The presence of the dimethoxyphenyl group enhances its lipophilicity and potential bioactivity.
Medicinal Chemistry
The primary application of this compound lies in medicinal chemistry, where it is investigated for its potential therapeutic effects.
Anticancer Activity
Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation.
- Case Study : In vitro studies demonstrated that derivatives of this compound were effective against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway.
Antimicrobial Properties
The compound has also been explored for its antimicrobial activity:
- Target Organisms : Studies have shown effectiveness against Mycobacterium tuberculosis and other pathogenic bacteria.
- Structure-Activity Relationship (SAR) : Modifications on the naphthyridine ring can enhance antimicrobial potency.
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| N-(2,3-dimethoxyphenyl)-... | TBD | M. tuberculosis |
| Isoniazid | 0.15 | M. tuberculosis |
| Related Compound X | 0.50 | E. coli |
Neuropharmacology
Given the piperidine structure, there is potential for this compound to interact with neurotransmitter systems:
- Dopaminergic Activity : Preliminary data suggest that it may act as a dopamine receptor modulator, which could be beneficial in treating disorders like schizophrenia or Parkinson's disease.
Synthesis Routes
The synthesis of this compound typically involves:
- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
- Coupling Reactions : The dimethoxyphenyl and naphthyridine groups are introduced via coupling reactions using suitable coupling agents.
- Purification Techniques : High-performance liquid chromatography (HPLC) is often employed to purify the final product.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound belongs to the piperidine-carboxamide class, a versatile scaffold in medicinal chemistry. Below is a detailed comparison with key analogs (Table 1).
Table 1: Structural and Functional Comparison with Analogs
Key Observations:
Scaffold Diversity: The target compound’s 1,8-naphthyridine core distinguishes it from MK0974 (imidazopyridine) and PF3845 (pyridine-linked benzyl group). Example 321 () shares the 2,3-dimethoxyphenyl substituent but employs a pyrrolo-pyridazine core, which may reduce metabolic stability compared to naphthyridine due to increased ring strain .
Substituent Effects :
- The 2,3-dimethoxyphenyl group in the target compound and Example 321 suggests a role in modulating lipophilicity and receptor interactions. Methoxy groups are common in CNS-active drugs (e.g., antipsychotics) for blood-brain barrier penetration .
- MK0974’s 2,3-difluorophenyl and trifluoroethyl groups enhance its potency and pharmacokinetic profile, highlighting the importance of halogenation in target affinity .
Biological Implications: PF3845’s trifluoromethylpyridyl substituent confers FAAH inhibition, whereas the target compound’s naphthyridine may favor kinase inhibition (e.g., similar to quinolones in Compound 33) . Compound 33 () demonstrates that 1,8-naphthyridines with carboxylic acid groups exhibit antibacterial activity, but the carboxamide in the target compound could shift selectivity to eukaryotic targets .
Research Findings and Implications
- Synthetic Accessibility: Piperidine-carboxamides are synthetically tractable, as evidenced by patented routes for analogs like Example 321 . The target compound’s naphthyridine moiety may require regioselective coupling, as seen in quinolone syntheses .
- Structure-Activity Relationships (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
